Cas no 872724-54-4 (N'-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-methylethanediamide)

N'-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-methylethanediamide structure
872724-54-4 structure
Product Name:N'-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-methylethanediamide
CAS No:872724-54-4
MF:C16H23N3O5S
MW:369.435922861099
CID:5508596
Update Time:2025-05-19

N'-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-methylethanediamide Chemical and Physical Properties

Names and Identifiers

    • Ethanediamide, N1-[[3-[(2,5-dimethylphenyl)sulfonyl]tetrahydro-2H-1,3-oxazin-2-yl]methyl]-N2-methyl-
    • N'-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-methylethanediamide
    • Inchi: 1S/C16H23N3O5S/c1-11-5-6-12(2)13(9-11)25(22,23)19-7-4-8-24-14(19)10-18-16(21)15(20)17-3/h5-6,9,14H,4,7-8,10H2,1-3H3,(H,17,20)(H,18,21)
    • InChI Key: JSIBULQPDWYFRJ-UHFFFAOYSA-N
    • SMILES: C(NCC1N(S(C2=CC(C)=CC=C2C)(=O)=O)CCCO1)(=O)C(NC)=O

N'-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-methylethanediamide Pricemore >>

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Additional information on N'-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-methylethanediamide

Comprehensive Analysis of N'-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-methylethanediamide (CAS No. 872724-54-4)

The compound N'-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-methylethanediamide, identified by its CAS No. 872724-54-4, is a sophisticated chemical entity that has garnered significant attention in pharmaceutical and biochemical research. Its unique structural features, including the 1,3-oxazinan-2-ylmethyl core and 2,5-dimethylbenzenesulfonyl moiety, make it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting specific enzymatic pathways, which aligns with the growing demand for precision medicine.

In recent years, the scientific community has focused on understanding the structure-activity relationship (SAR) of compounds like N'-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-methylethanediamide. This is driven by the increasing popularity of computational chemistry and AI-driven drug design, which are among the most searched topics in the field. The compound's sulfonyl group and oxazinan ring are key structural elements that contribute to its binding affinity and selectivity, making it a promising candidate for further investigation.

One of the most frequently asked questions about CAS No. 872724-54-4 revolves around its synthetic accessibility and scalability. The compound's synthesis involves multi-step organic transformations, including sulfonylation and amide coupling, which are critical for achieving high purity and yield. These processes are often optimized using modern techniques such as flow chemistry and green chemistry principles, both of which are trending topics in synthetic organic chemistry.

The pharmacological potential of N'-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-methylethanediamide is another area of intense research. Preliminary studies suggest that it may interact with G-protein-coupled receptors (GPCRs) or kinase enzymes, which are hot topics in drug discovery due to their roles in various diseases. This aligns with the broader trend of targeting allosteric sites and protein-protein interactions, which are frequently searched terms in academic and industrial research databases.

From a regulatory perspective, CAS No. 872724-54-4 is not classified as a hazardous material, but its handling still requires adherence to standard laboratory safety protocols. The compound's stability under various conditions, such as pH and temperature, is a common query among researchers, reflecting the broader interest in drug formulation and delivery systems. These topics are particularly relevant given the rise of biologics and nanomedicine in the pharmaceutical industry.

In conclusion, N'-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-methylethanediamide represents a fascinating case study in modern medicinal chemistry. Its structural complexity, combined with its potential therapeutic applications, makes it a valuable subject for ongoing research. As the scientific community continues to explore its properties, this compound is likely to remain a focal point in discussions about drug design, synthetic methodology, and targeted therapy.

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